molecular formula C22H21N3O4S B2956149 methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate CAS No. 536710-47-1

methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate

Cat. No.: B2956149
CAS No.: 536710-47-1
M. Wt: 423.49
InChI Key: ZVKGLQDAFWLKST-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a pyrimidine ring. Key structural elements include:

  • A 3-(4-ethoxyphenyl) substituent at position 3, providing electron-donating effects via the para-ethoxy group.
  • A sulfanyl (-S-) linkage at position 2, connecting to a methyl propanoate moiety, which introduces ester functionality critical for solubility and metabolic stability.
  • A 4-oxo group contributing to hydrogen-bonding interactions.

Properties

IUPAC Name

methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-4-29-15-11-9-14(10-12-15)25-20(26)19-18(16-7-5-6-8-17(16)23-19)24-22(25)30-13(2)21(27)28-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKGLQDAFWLKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate typically involves multi-step organic reactions One common method involves the condensation of 4-ethoxyphenylhydrazine with a suitable indole precursor under acidic conditions to form the indole coreThe final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrimido[5,4-b]indole core but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Phenyl Substituent Sulfanyl-Linked Group Molecular Weight (g/mol) Key Features
Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate (Target) 4-Ethoxy Methyl propanoate ~439.5 (calculated) Ethoxy enhances electron density; ester group aids solubility.
Methyl 5-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate (536715-44-3) 4-Chloro Furan-2-carboxylate 465.06 Chloro increases lipophilicity; furan introduces rigidity.
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate (536712-06-8) 4-Fluoro Ethyl acetate ~423.4 (calculated) Fluoro balances electronegativity; shorter ester chain may reduce metabolic stability.
3-(4-Ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one (536708-12-0) 4-Ethoxy Pyrrolidinyl oxoethyl ~476.5 (calculated) Pyrrolidine adds basicity; tertiary amine may improve tissue penetration.
3-(3-Methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (536706-83-9) 3-Methoxy Isopropyl ~379.4 (calculated) Meta-methoxy alters steric profile; bulky isopropyl may hinder receptor binding.

Research Findings and Implications

Substituent Effects on Bioactivity

  • Chlorine’s strong electron-withdrawing nature may improve binding to hydrophobic enzyme pockets, as seen in other anticancer agents .
  • In contrast, the 3-methoxy analog introduces steric hindrance, which could reduce binding affinity in planar receptor sites.
  • Sulfanyl-Linked Moieties: Methyl propanoate (Target): The ester group balances solubility and hydrolytic stability, enabling sustained bioavailability. Furan-2-carboxylate : The heteroaromatic furan may engage in π-π stacking, though its rigidity could limit conformational flexibility.

Biological Activity

Methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate is a novel compound belonging to the pyrimido[5,4-b]indole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula C20H22N2O3S\text{Molecular Formula C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The pyrimido[5,4-b]indole scaffold is known to modulate several signaling pathways that are crucial in cellular proliferation and apoptosis.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell cycle regulation.
  • Cytokine Modulation : It has been shown to influence the production of cytokines in immune cells, suggesting potential anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Effects

In studies involving murine models, the compound showed a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Preliminary tests have indicated that compounds in this class possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Structure–Activity Relationship (SAR) Studies

Recent SAR studies have focused on modifying the pyrimido[5,4-b]indole scaffold to enhance biological activity. Key findings include:

  • Aryl Substituents : Compounds with specific aryl groups at the C8 position showed enhanced potency against TLR4-dependent cytokine production.
  • Functional Group Variations : Alterations at the N3 and N5 positions significantly affected the cytotoxicity and efficacy of the compounds.
ModificationEffect on Activity
C8 Aryl SubstitutionIncreased potency against TLR4
N5 Alkyl SubstitutionReduced cytotoxicity while maintaining activity

Case Studies

  • In Vitro Studies : A study involving human peripheral blood mononuclear cells demonstrated that certain derivatives of this compound could stimulate immune responses effectively.
  • Animal Models : In vivo experiments using murine models for cancer showed promising results with significant tumor reduction upon treatment with this compound.

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